3-Diethylaminopropyl chloride maleate

Description

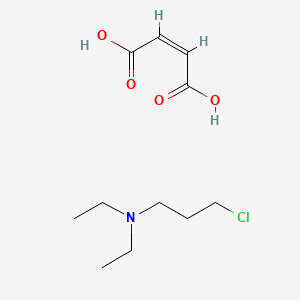

3-Diethylaminopropyl chloride maleate is a quaternary ammonium compound combining a diethylaminopropyl backbone with chloride and maleate counterions. Maleate, a dicarboxylic acid, is commonly used as a counterion to enhance solubility and stability in pharmaceutical formulations, as seen in Arimoclomol maleate .

Properties

Molecular Formula |

C11H20ClNO4 |

|---|---|

Molecular Weight |

265.73 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-chloro-N,N-diethylpropan-1-amine |

InChI |

InChI=1S/C7H16ClN.C4H4O4/c1-3-9(4-2)7-5-6-8;5-3(6)1-2-4(7)8/h3-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

XIJVXAGTWWKVQF-BTJKTKAUSA-N |

Isomeric SMILES |

CCN(CC)CCCCl.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCN(CC)CCCCl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Diethylaminopropyl chloride maleate can be synthesized from 3-diethylamino-1-propanol. The process involves the chlorination of 3-diethylamino-1-propanol using thionyl chloride or phosphorus trichloride under controlled conditions . The reaction typically proceeds as follows: [ \text{C}7\text{H}{17}\text{NO} + \text{SOCl}_2 \rightarrow \text{C}7\text{H}{16}\text{ClN} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The resulting compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Diethylaminopropyl chloride maleate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding amine oxides or reduction to form secondary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or peracids are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of various substituted amines.

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary amines.

Scientific Research Applications

3-Diethylaminopropyl chloride maleate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

Medicine: Utilized in the synthesis of antidepressants and other pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-diethylaminopropyl chloride maleate involves its interaction with specific molecular targets. It acts as an alkylating agent, modifying the structure of nucleophiles such as amines and thiols. This modification can inhibit enzyme activity or alter receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Organotin Compounds (e.g., Dibutyltin Maleate)

Organotins, such as dibutyltin maleate, are tin-based compounds with organic ligands. While structurally distinct from 3-diethylaminopropyl chloride maleate, they share functional similarities as chloride-containing salts with bioactive properties:

- Receptor Activity: Dibutyltin maleate acts as a partial agonist of PPARγ and RXRα nuclear receptors, inducing adipogenesis in mammalian cells . In contrast, this compound’s receptor interactions are uncharacterized, but its amine backbone may confer distinct binding affinities.

- Adipogenic Effects: Dibutyltin maleate promotes adipogenesis in 3T3-L1 preadipocytes via PPARγ activation, albeit less potently than rosiglitazone (a full agonist) . The diethylaminopropyl group in this compound could modulate similar pathways, though its hydrophilicity may alter cellular uptake.

- Anti-inflammatory Properties: Dibutyltin maleate suppresses proinflammatory genes (e.g., Vcam1, S100a8) in adipocytes and macrophages . Whether this compound exhibits anti-inflammatory effects remains unexplored but plausible given the role of amine derivatives in immune modulation.

Table 1: Comparative Receptor Agonism

Maleate Salts (e.g., Arimoclomol Maleate)

Maleate salts are widely used in pharmaceuticals to improve drug solubility. Key comparisons include:

- Structural Role: Arimoclomol maleate combines a pyridine-carboximidoyl chloride with maleate, enhancing stability for neurodegenerative therapy . Similarly, this compound’s maleate moiety likely improves its physicochemical profile.

- Toxicity and Safety: Arimoclomol maleate’s toxicological profile is understudied , a common challenge for amine-based salts. This compound may share this limitation, necessitating further safety evaluations.

Carbonimidyl Chlorides (e.g., V-(3-Dimethylaminopropyl) Carbonimidyl Chloride)

Carbonimidyl chlorides, synthesized via chlorination of isocyanides, share structural motifs with this compound:

- Synthesis Challenges: V-(3-dimethylaminopropyl) carbonimidyl chloride is hygroscopic and difficult to purify, a trait possibly shared by this compound due to its hydrophilic amine and chloride groups .

- Reactivity: Carbonimidyl chlorides react with hydrogen azide to form tetrazoles . The diethylaminopropyl group in this compound may similarly participate in nucleophilic reactions, expanding its utility in organic synthesis.

Amine-Based Chlorides (e.g., Norpropoxyphene-d Maleate)

Norpropoxyphene-d maleate, a pharmaceutical intermediate, highlights the role of chloride and maleate in drug metabolism:

- Analytical Applications: Norpropoxyphene-d maleate is used in chromatographic assays, leveraging its chloride and maleate ions for detection . This compound could serve analogous roles in analytical chemistry.

Biological Activity

3-Diethylaminopropyl chloride maleate is a compound that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H18ClN |

| Molecular Weight | 215.72 g/mol |

| IUPAC Name | 3-(Diethylamino)propyl (E)-2-butenedioate |

| CAS Number | 100-00-0 |

This compound primarily functions through its interaction with various biological targets. Its diethylamino group is known to enhance lipophilicity, allowing for better membrane permeability and interaction with cellular targets. The maleate moiety may facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated:

- Inhibition of Gram-positive bacteria: Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Inhibition of Gram-negative bacteria: Showed activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial properties.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed:

- Cell Viability Reduction: The compound reduced cell viability significantly, with IC50 values around 25 µM for MCF-7 cells.

- Apoptosis Induction: Flow cytometry analysis indicated that treatment with the compound led to an increase in early and late apoptotic cells, suggesting a mechanism involving programmed cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial effects of this compound on clinical isolates.

- Methodology: Disk diffusion method was employed to assess the zone of inhibition against selected pathogens.

- Results: Zones of inhibition ranged from 15 mm to 30 mm, demonstrating significant antimicrobial activity compared to control groups.

-

Case Study on Anticancer Properties:

- Objective: To investigate the cytotoxic effects on various cancer cell lines.

- Methodology: MTT assay was conducted to determine cell viability post-treatment.

- Results: The compound exhibited dose-dependent cytotoxicity, particularly notable in HeLa cells, where a significant decrease in viability was observed at concentrations above 20 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.